Neon-water

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neon-water clathrate hydrate is a compound formed under high-pressure and low-temperature conditions Clathrate hydrates are crystalline water-based solids physically resembling ice, in which small non-polar molecules, such as neon, are trapped inside “cages” of hydrogen-bonded water molecules

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Neon-water clathrate hydrate can be synthesized by exposing water ice to neon gas at high pressures (350–480 MPa) and low temperatures (around -30°C) . The neon gas molecules become trapped within the cavities of the water ice lattice, forming the clathrate hydrate structure.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound clathrate hydrates due to the extreme conditions required for their formation

Análisis De Reacciones Químicas

Types of Reactions

Neon-water clathrate hydrates do not undergo typical chemical reactions such as oxidation, reduction, or substitution due to the inert nature of neon. The formation of the clathrate hydrate itself is a physical process rather than a chemical reaction.

Common Reagents and Conditions

The primary reagents for forming this compound clathrate hydrates are neon gas and water ice. The conditions required include high pressure and low temperature to stabilize the clathrate structure.

Major Products Formed

The major product formed is the this compound clathrate hydrate itself, with neon gas molecules encapsulated within the water ice lattice.

Aplicaciones Científicas De Investigación

Chemistry: Studying the properties of clathrate hydrates can provide insights into the behavior of gases under extreme conditions.

Biology: Understanding clathrate hydrates can help in studying the preservation of biological samples at low temperatures.

Industry: Exploring the use of clathrate hydrates for gas storage and transportation.

Mecanismo De Acción

The formation of neon-water clathrate hydrates involves the physical encapsulation of neon gas molecules within the cavities of the water ice lattice. This process is driven by the high pressure and low temperature conditions that stabilize the clathrate structure. The molecular targets are the water molecules forming the hydrogen-bonded lattice, which creates the cavities for neon encapsulation.

Comparación Con Compuestos Similares

Similar Compounds

- Argon-water clathrate hydrate

- Krypton-water clathrate hydrate

- Xenon-water clathrate hydrate

Uniqueness

Neon-water clathrate hydrate is unique due to the small size and low polarizability of neon atoms, which result in a more stable clathrate structure compared to those formed with larger noble gases like xenon. The high ionization potential of neon also makes it less reactive, contributing to the stability of the clathrate hydrate.

Propiedades

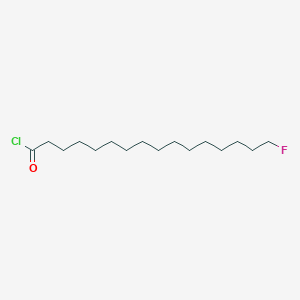

Número CAS |

213474-04-5 |

|---|---|

Fórmula molecular |

H2NeO |

Peso molecular |

38.195 g/mol |

Nombre IUPAC |

neon;hydrate |

InChI |

InChI=1S/Ne.H2O/h;1H2 |

Clave InChI |

XWFZTBBODIZSOO-UHFFFAOYSA-N |

SMILES canónico |

O.[Ne] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)

![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)

![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)

![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)